tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 240.35 g/mol. This compound is classified as a carbamate, which is a type of organic compound derived from carbamic acid. The IUPAC name for this compound reflects its structural complexity, indicating the presence of a tert-butyl group and a bicyclic azabicyclo structure.
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate belongs to the class of compounds known as carbamates, which are characterized by the presence of the functional group -OC(=O)N-. Carbamates have diverse applications in pharmaceuticals, agriculture, and materials science.
The synthesis of tert-butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate can be achieved through several methods, with one notable approach detailed in patent literature . This method involves the use of specific organic solvents and bases to facilitate reactions that lead to the formation of the target compound.
The synthesis typically includes:
The compound's structure features a bicyclic framework characteristic of azabicyclo compounds, with a tert-butyl group attached to one nitrogen atom and a carbamate moiety linked to another nitrogen atom. The structural representation can be denoted by its SMILES notation: CC(C)(C)OC(=O)NC1(C)C2CCC1CNC2
.
Key structural data includes:
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate can participate in various chemical reactions typical of carbamates, including hydrolysis, where it can break down into its constituent components in the presence of water and acid or base catalysts.
The reactivity profile includes:
In pharmacological contexts, compounds like tert-butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate may exhibit interactions with neurotransmitter systems or other biochemical pathways, potentially influencing physiological responses.
The physical properties of tert-butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate include:
Chemical analyses reveal:
tert-butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate is primarily used in:
This compound exemplifies how structural diversity in organic chemistry can lead to significant implications in drug design and development, particularly within neuropharmacology and related fields.
The introduction of the tert-butoxycarbonyl (Boc) group onto the bridgehead nitrogen of 8-methyl-3-azabicyclo[[3.2.1]]octane presents unique challenges due to steric hindrance and competing reactions. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) under catalyzed conditions to achieve high-yielding protection. Recent advancements highlight the efficacy of hydrogen-bond-donating catalysts such as 1-alkyl-3-methylimidazolium ionic liquids, which electrophilically activate Boc₂O via C-2 hydrogen bonding, enabling conversions >95% at ambient temperature [3]. Alternative catalytic systems include:
Table 1: Catalytic Systems for Boc Protection of Azabicyclic Amines
Catalyst | Conditions | Yield (%) | Chemoselectivity |
---|---|---|---|
Imidazolium ILs | RT, 1–2 h | >95 | High |
HFIP | 0°C to RT, 4 h | 90–98 | Excellent |
HClO₄–SiO₂ | Solvent-free, RT, 3 h | 92 | High |
I₂ (5 mol%) | Solvent-free, RT, 6 h | 88 | Moderate |
Water has emerged as a green solvent for Boc protection, where catalyst-free reactions with Boc₂O selectively afford N-Boc derivatives without racemization of chiral centers or oxazolidinone formation from amino alcohols [3]. This approach is particularly valuable for acid-labile azabicyclo frameworks.
Stereocontrol at C3 of the azabicyclo[3.2.1]octane scaffold dictates pharmacological activity, necessitating precise differentiation between exo- and endo-isomers. Industrial routes exploit diastereoselective crystallization using chiral acids to resolve racemic mixtures of tertiary amines. (R)-(−)-Mandelic acid achieves exceptional stereodiscrimination (>98% de) for the exo-carbamate isomer during salt formation due to complementary hydrogen bonding and π-stacking interactions within the crystalline lattice [7] [8]. Key process parameters include:
Alternative resolution agents include L-tartaric acid for endo-isomer enrichment (90% de) and camphoric acid derivatives. Industrial synthesis (CAS 1149387-87-0) leverages this strategy to deliver >97% pure exo-configured product, as verified by chiral HPLC [C18 column; n-heptane:IPA:DEA, 85:15:0.1] [5].
Unusual carbamate migration from bridgehead to adjacent positions occurs under Lewis acidic conditions, offering a route to N-alkylated derivatives. Lithium salts (LiBr, LiClO₄) catalyze this transposition via a retro-aza-Michael/Michael sequence, where the Boc group temporarily dissociates to form a tert-butyl cation intermediate, followed by re-addition to the exocyclic amine [1] [2]. Critical observations include:
This rearrangement enables access to N-Boc-3-alkyl-3-azabicyclo[3.2.1]octane-8-carboxylates without direct alkylation, though it requires careful control to avoid di-Boc byproducts.
Kinetic resolution using hydrolases complements diastereomeric salt crystallization for enhancing enantiopurity. Lipase B from Candida antarctica (CAL-B) demonstrates moderate selectivity (E = 12) for acetylating the (S)-endo-alcohol precursor at C3, enabling separation from unreacted (R)-exo-isomer [2]. Process improvements involve:
Table 2: Chiral Resolution Agents for Azabicyclic Amine Derivatives
Resolution Agent | Isomer Preference | de (%) | Optimal Solvent |
---|---|---|---|
(R)-(−)-Mandelic acid | exo | >98 | n-Heptane |
L-Tartaric acid | endo | 90 | Ethanol/water |
Lipase B (CAL-B) | endo-alcohol | 85 | MTBE |
Multistep telescoping eliminates intermediate isolations, significantly improving throughput for high-volume production. A demonstrated sequence integrates:
Critical advantages include:
Table 3: Telescoped Process for Industrial Synthesis
Step | Key Parameters | Yield (%) | Purity |
---|---|---|---|
Oxime hydrogenation | 10% Pd/C, 50 psi H₂, IPA, 50°C | 94 | 88% |
In-situ Boc protection | Boc₂O (1.05 eq), NMM, 0°C to RT | 95 | 96% |
Diastereomeric resolution | (R)-Mandelic acid, 2-MeTHF, slow cooling | 78 (cryst.) | >99% de |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: